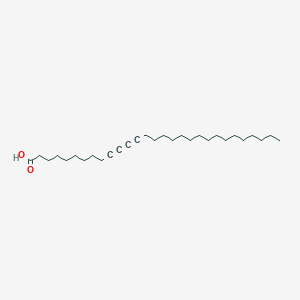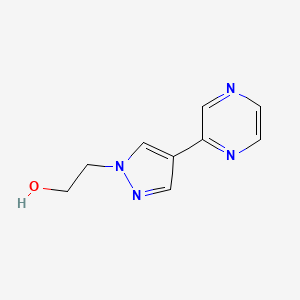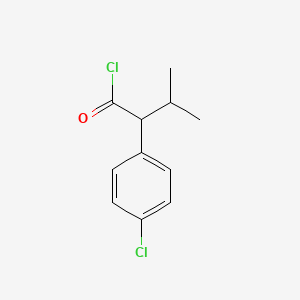
2-(4-氯苯基)-3-甲基丁酰氯
描述
Chlorophenyl compounds are aromatic compounds that often act as intermediates in the production of various substances, including pharmaceuticals and pesticides . They generally contain a benzene ring with a chlorine substituent .
Synthesis Analysis
The synthesis of chlorophenyl compounds often involves reactions with other compounds in specific solvents . For example, reactions of dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structures of synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data, such as NMR and IR .Chemical Reactions Analysis
Chlorophenyl compounds can react with various other compounds to form new substances. For example, 3,5-dichlorobenzoyl chloride reacted with a series of arylamines to afford isothiazole carboxamides .Physical And Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can vary widely. For example, 2-CP is a liquid at room temperature, while all other chlorophenols discussed in one profile are solids at room temperature .科学研究应用
-
N- (4- (4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives
- Application: These compounds have been studied for their antimicrobial and antiproliferative (anticancer) properties .
- Method: The compounds were synthesized and then tested in vitro against various bacterial and fungal species, as well as against a human breast adenocarcinoma cancer cell line .
- Results: Some of the compounds showed promising antimicrobial activity, and two were found to be active against the cancer cell line .
-
3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one
- Application: This compound has been tested for its antimicrobial activity .
- Method: The compound was synthesized and then tested in vitro against various Gram-negative and Gram-positive bacteria .
- Results: The compound was found to exhibit potent antimicrobial activity against Staphylococcus aureus .
-
- Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
-
- Application: Polysulfones are a family of high performance thermoplastics known for their toughness and stability at high temperatures. They are used in electrical equipment, in vehicle construction and medical technology .
- Method: Polysulfones are prepared by a polycondensation reaction of diphenoxide and bis(4-chlorophenyl)sulfone (DCDPS) .
- Results: Polysulfones have outstanding resistance to heat and oxidation, hydrolysis resistance to aqueous and alkaline media and good electrical properties .
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application: These compounds have been studied for their antimicrobial and antiproliferative (anticancer) properties .
- Method: The compounds were synthesized and then tested in vitro against various bacterial and fungal species, as well as against a human breast adenocarcinoma cancer cell line .
- Results: Some of the compounds showed promising antimicrobial activity, and two were found to be active against the cancer cell line .
安全和危害
属性
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPYAVCZZUTOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400326 | |
| Record name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |
CAS RN |
51631-50-6 | |
| Record name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-3-methylbutyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)
![2-[[[4-(4-Ethoxyanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid](/img/structure/B1364866.png)
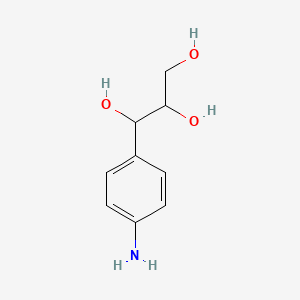
![1-[(3-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364869.png)
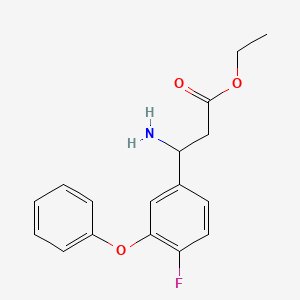
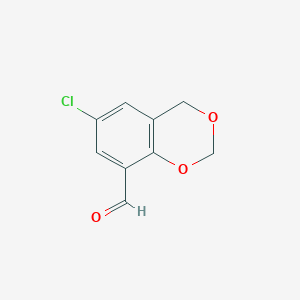
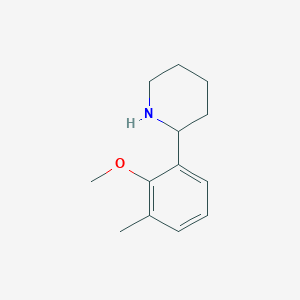
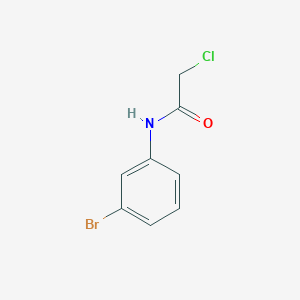
![2-(N-{3-[N-(2,5-dimethylphenyl)carbamoyl]propanoylamino}carbamoyl)benzoic acid](/img/structure/B1364876.png)
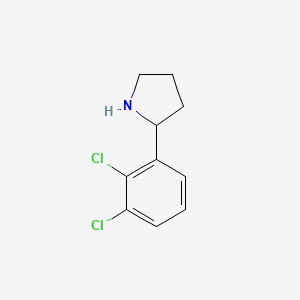
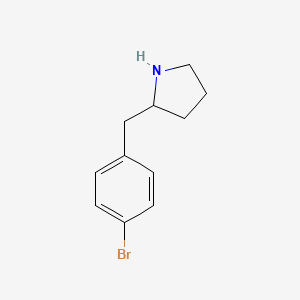
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)
